7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine
CAS No.:
Cat. No.: VC16498281
Molecular Formula: C8H9ClN2
Molecular Weight: 168.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9ClN2 |
|---|---|
| Molecular Weight | 168.62 g/mol |
| IUPAC Name | 7-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine |
| Standard InChI | InChI=1S/C8H9ClN2/c9-8-4-7-6(5-11-8)2-1-3-10-7/h4-5,10H,1-3H2 |
| Standard InChI Key | BSEZNDYKIPLRQN-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=CN=C(C=C2NC1)Cl |
Introduction
Chemical and Physical Properties
Structural Characteristics
7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine features a bicyclic structure comprising a pyridine ring fused to a partially saturated six-membered ring. The chlorine atom at the 7-position introduces electronic asymmetry, influencing its reactivity and intermolecular interactions. The compound’s InChI key (KGTIRHSHTITULA-UHFFFAOYSA-N) and SMILES notation (C1CC2=C(NC1)N=C(C=C2)Cl) provide precise descriptors for computational and experimental studies .
Physicochemical Data
Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 168.62 g/mol |
| Boiling Point | 372.8 \pm 34.0 \, ^\circ\text{C} |
| Hazard Statements | H302, H315, H319, H332, H335 |
| Precautionary Statements | P261, P280, P305+P351+P338 |
The compound’s hazard profile indicates toxicity upon ingestion (H302), skin irritation (H315), and respiratory sensitivity (H335), necessitating careful handling .
Synthesis Methodologies
Cyclocondensation Approaches
A patented method for synthesizing tetrahydrobenzo naphthyridines involves cyclocondensation of 2-aminobenzonitrile derivatives with 4-piperidones in polyphosphoric acid or trifluoroacetic acid . For example, heating 2-aminobenzonitrile with 2,2,6,6-tetramethyl-4-piperidone in polyphosphoric acid at 150°C yields tetrahydro-naphthyridine derivatives. This exothermic reaction proceeds via intramolecular cyclization, with hydrogen chloride gas facilitating dehydration .
Functionalization of Intermediate Halides
The 7-chloro substituent is introduced via electrophilic aromatic substitution or halogenation of precursor tetrahydro-naphthyridines. In one protocol, 10-chlorotetrahydrobenzo[1, naphthyridine intermediates react with phenol or amines under reflux to install substituents at the 7-position . This method allows diversification of the naphthyridine scaffold for structure-activity relationship studies.
Biological and Pharmacological Applications
Enzyme Inhibition
The planar naphthyridine core facilitates π-π stacking interactions with enzyme active sites. Molecular docking studies suggest that chlorinated tetrahydro-naphthyridines could inhibit kinases or proteases involved in inflammatory pathways, though experimental validation is needed .
Industrial and Research Applications
Building Block in Medicinal Chemistry
7-Chloro-1,6-naphthyridine serves as a precursor for synthesizing pharmacophores in drug discovery. Its reactivity enables functionalization at multiple positions, yielding libraries of compounds for high-throughput screening. For instance, coupling with aryl boronic acids via Suzuki-Miyaura reactions generates biaryl derivatives with enhanced bioactivity .
Material Science Applications
The compound’s aromatic system and electron-deficient chlorine atom make it a candidate for organic semiconductors or ligands in coordination polymers. Preliminary studies on analogous naphthyridines show luminescent properties, suggesting potential use in optoelectronic devices .
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